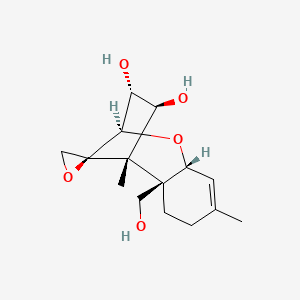
シクレンチオール
概要
説明
Anguidine deriv scirpentriol is a natural product derived from the Anguidine family of plants. It is a polyphenolic compound with a broad range of biological activities including antioxidant, anti-inflammatory, and antifungal properties. It has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research.
科学的研究の応用
マイコトキシン研究
シクレンチオールは、フザリウム菌属のいくつかの種によって産生されるA型トリコテセン系マイコトキシンです . その独特の構造と毒性学的プロファイルにより、マイコトキシン研究において重要な役割を担っています。この分野の研究では、シクレンチオールの生合成経路、遺伝子調節、およびその産生に影響を与える環境要因の解明に焦点を当てています。これらの知見は、これらの毒素が作物生産と食品安全に与える影響を軽減するための戦略を開発するために不可欠です。
植物病理学
シクレンチオールは、小麦や大麦などの穀物を侵すフザリウム穂枯病に関連しており、植物病理学において重要な役割を果たしています . 研究では、毒素が植物の健康、収量、抵抗性メカニズムに与える影響を調べています。シクレンチオールと植物宿主間の相互作用を理解することで、耐病性品種の開発や効果的な病害管理の実践につながる可能性があります。
食品安全
特に穀物などの食品にシクレンチオールが存在すると、食品安全のリスクとなります . この分野の研究では、食品や飼料中のシクレンチオールを検出するための高感度な方法を開発することを目指しています。さらに、作物における毒素の産生と蓄積を促進する条件を調査することで、規制基準の確立と消費者の安全確保に役立ちます。
毒性学
特にヒトや動物の健康への影響に関して、シクレンチオールの毒性学的影響は大きな懸念事項です . 毒性学の研究では、毒性のメカニズム、用量反応関係、および暴露に関連する潜在的な健康リスクを調べています。これらの研究は、リスク評価と、公衆衛生を守るための暴露限度の設定に役立ちます。
環境科学
環境科学では、生態系におけるシクレンチオールの運命と移動に焦点を当てています . 研究では、この化合物がどのように
作用機序
Scirpentriol, also known as ANGUIDINE DERIV SCIRPENTRIOL, YDE8TG6S26, Anguidine deriv scirpentriol, Scirpenetriol, or scirpenol, is a type-A trichothecene toxin produced by several species of Fusarium fungi . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of Scirpentriol.
Target of Action
It is known that scirpentriol is a type-a trichothecene toxin, which generally targets protein synthesis in eukaryotic cells .
Mode of Action
It is known that type-a trichothecene toxins, like scirpentriol, inhibit protein synthesis by binding to the peptidyl transferase center of the ribosome, thereby blocking the elongation of the polypeptide chain .
Biochemical Pathways
Scirpentriol and its derivatives affect the protein synthesis pathway in eukaryotic cells. By inhibiting protein synthesis, these toxins can disrupt various downstream cellular processes, leading to cell death .
Pharmacokinetics
It is known that scirpentriol and its derivatives can be absorbed and distributed in various tissues after ingestion .
Result of Action
The inhibition of protein synthesis by Scirpentriol can lead to various cellular effects, including cell death. This can result in toxic responses in several species .
Action Environment
The production and accumulation of Scirpentriol by Fusarium fungi can be influenced by various environmental factors, including substrate type, temperature, and water content . These factors can affect the action, efficacy, and stability of Scirpentriol.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Anguidine deriv scirpentriol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of anguidine deriv scirpentriol is with ribosomal proteins, where it acts as a protein synthesis inhibitor. This interaction leads to the inhibition of peptide bond formation, thereby halting protein synthesis. Additionally, anguidine deriv scirpentriol has been shown to interact with enzymes involved in cellular metabolism, such as ATPases and kinases, modulating their activity and affecting cellular energy homeostasis .
Cellular Effects
Anguidine deriv scirpentriol exerts significant effects on various types of cells and cellular processes. In normal fibroblasts, it induces a reversible arrest of cell progression through all phases of the mitotic cycle without causing significant cell death . This “frozen” cell cycle state provides protection against the lethal effects of certain chemotherapeutic agents. In cancer cells, such as human colon cancer cell lines, anguidine deriv scirpentriol has been observed to cause a moderate reduction in cell survival after prolonged exposure . It influences cell signaling pathways, gene expression, and cellular metabolism, leading to alterations in cell function and viability.
Molecular Mechanism
The molecular mechanism of action of anguidine deriv scirpentriol involves its binding interactions with ribosomal proteins, leading to the inhibition of protein synthesis. This compound binds to the ribosome, preventing the elongation of the nascent peptide chain and thereby inhibiting translation . Additionally, anguidine deriv scirpentriol has been shown to inhibit the activity of certain kinases, affecting signal transduction pathways and cellular responses. These interactions result in changes in gene expression and cellular metabolism, contributing to its cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of anguidine deriv scirpentriol change over time. Continuous incubation with the compound for longer than 48 hours results in a moderate increase in the percentage of S-phase cells and a slight decrease in the proportion of cells in the G1/0 phase . The stability and degradation of anguidine deriv scirpentriol are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to a “frozen” state of the cell cycle, with minimal changes in cell viability over time.
Dosage Effects in Animal Models
The effects of anguidine deriv scirpentriol vary with different dosages in animal models. At sublethal doses, the compound causes cell depletion and necrosis in lymphohematopoietic organs, multifocal necrosis of intestinal epithelium, and diffuse necrosis of germinal epithelium . Higher doses result in progressive tubule degeneration in the testes and other toxic effects. These observations highlight the importance of dosage in determining the therapeutic and toxic effects of anguidine deriv scirpentriol in vivo.
Metabolic Pathways
Anguidine deriv scirpentriol is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It affects the activity of ATPases and kinases, influencing metabolic flux and metabolite levels . The compound’s interactions with these enzymes play a crucial role in modulating cellular energy homeostasis and metabolic processes.
Transport and Distribution
The transport and distribution of anguidine deriv scirpentriol within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed to various cellular compartments, including the cytoplasm and nucleus . Its localization and accumulation within cells are influenced by its interactions with transport proteins and binding sites, affecting its overall activity and function.
Subcellular Localization
Anguidine deriv scirpentriol exhibits distinct subcellular localization patterns, which are essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with ribosomal proteins and other biomolecules . Its subcellular localization is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles, influencing its biochemical properties and cellular effects.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Anguidine deriv scirpentriol involves the conversion of scirpentriol to Anguidine deriv scirpentriol through a series of chemical reactions.", "Starting Materials": [ "Scirpentriol", "Sodium hydride", "Bromine", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Scirpentriol is treated with sodium hydride in dry THF to form the corresponding sodium salt.", "Step 2: Bromine is added to the reaction mixture to form the bromo derivative.", "Step 3: The bromo derivative is then treated with acetic anhydride and pyridine to form the acetylated derivative.", "Step 4: The acetylated derivative is then treated with methanol to form the methyl ether derivative.", "Step 5: The methyl ether derivative is then treated with chloroform and sodium bicarbonate to form the chloroformate derivative.", "Step 6: The chloroformate derivative is then treated with water to form Anguidine deriv scirpentriol." ] } | |
| 2270-41-9 | |
分子式 |
C15H22O5 |
分子量 |
282.33 g/mol |
IUPAC名 |
(1S,2R,7R,9R,10R,11S,12R)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10,11-diol |
InChI |
InChI=1S/C15H22O5/c1-8-3-4-14(6-16)9(5-8)20-12-10(17)11(18)13(14,2)15(12)7-19-15/h5,9-12,16-18H,3-4,6-7H2,1-2H3/t9-,10-,11-,12-,13-,14-,15-/m1/s1 |
InChIキー |
PXEBOIUZEXXBGH-GTJZFRISSA-N |
異性体SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H]([C@]34CO4)O2)O)O)C)CO |
SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)CO |
正規SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)CO |
melting_point |
189-191°C |
物理的記述 |
Solid |
同義語 |
3,4,15-trihydroxy-8-(3-methylbutyryloxy)-1,2,3-epoxytrichothec--9-ene scirpentriol T-2 triol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of scirpentriol?
A1: Scirpentriol primarily targets the ribosomes, specifically the peptidyl transferase center located on the 60S ribosomal subunit. [, , , ]
Q2: How does scirpentriol binding to ribosomes affect cellular processes?
A2: Binding of scirpentriol to ribosomes inhibits protein synthesis. [, , , ] This disruption of protein synthesis has cascading effects on various cellular functions, ultimately leading to cell death.
Q3: Does the degree of acetylation of scirpentriol influence its toxicity?
A3: Yes, research suggests that the degree of acetylation significantly impacts scirpentriol's toxicity. For instance, 4,15-diacetoxyscirpenol, a diacetylated derivative, was found to be more toxic than scirpentriol in chick, brine shrimp, and guinea pig models. [] Generally, a free hydroxyl group at the 3-position is linked to higher toxicity. []
Q4: What is the molecular formula and weight of scirpentriol?
A4: Scirpentriol has the molecular formula C15H22O5 and a molecular weight of 282.33 g/mol. []
Q5: Is there any available spectroscopic data for scirpentriol?
A5: Yes, spectroscopic data, including NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) data, have been used to characterize scirpentriol and its derivatives. [, , ] Specific spectroscopic details can be found in the cited research papers.
Q6: Is there information available regarding the material compatibility and stability of scirpentriol under various conditions?
A6: The provided research papers primarily focus on scirpentriol's biological activity and toxicological profile. There is limited information on its material compatibility and stability under various conditions. Further research is needed in this area.
Q7: Does scirpentriol exhibit any catalytic properties?
A7: Scirpentriol is not known to possess any catalytic properties. Its primary mode of action is through binding to ribosomes and inhibiting protein synthesis. [, , , ]
Q8: How do structural modifications of scirpentriol influence its activity and potency?
A9: Research suggests that the presence and position of acetyl groups significantly influence the toxicity of scirpentriol. [, , , ] Generally, a free hydroxyl group at the C-3 position is associated with increased toxicity. [] Additionally, acetylation at the C-4 and C-15 positions also affects the overall toxicity. For a detailed understanding of the SAR, referring to the cited research papers is recommended.
Q9: Are there any established formulation strategies to enhance scirpentriol's stability, solubility, or bioavailability?
A9: The provided research papers do not focus on formulating scirpentriol. As a mycotoxin, the research primarily focuses on its detection, analysis, and toxicological implications.
Q10: What are the regulatory guidelines regarding scirpentriol exposure in food and feed?
A12: While specific regulations for scirpentriol might vary between countries, many regulatory bodies, including the European Food Safety Authority (EFSA), have established maximum residue limits (MRLs) for various trichothecenes, including scirpentriol, in food and feed. [] These regulations aim to minimize human and animal exposure to these mycotoxins.
Q11: How is scirpentriol absorbed, distributed, metabolized, and excreted (ADME) in animals?
A13: Studies in swine show that orally administered scirpentriol is rapidly absorbed and metabolized, primarily through deacetylation to monoacetoxyscirpenol and further to scirpentriol. [, ] Urinary excretion of the parent compound is minimal, indicating efficient metabolism. []
Q12: What is the half-life of scirpentriol in animals?
A14: Research indicates a rapid clearance of scirpentriol and its metabolites from the blood serum of pigs, with a detection window of only 24 hours post-administration. [] This suggests a relatively short half-life, although precise values may vary depending on the species and dose.
Q13: Has scirpentriol demonstrated any therapeutic potential in preclinical or clinical settings?
A13: The provided scientific research primarily focuses on the toxicological profile and negative impacts of scirpentriol as a mycotoxin. There is no mention of any therapeutic applications for this compound.
Q14: Are there known mechanisms of resistance to scirpentriol in fungal species or other organisms?
A16: While the research papers provided do not explicitly discuss scirpentriol resistance mechanisms, some studies suggest that certain fungal species might possess detoxification mechanisms, potentially involving enzymatic transformations or efflux pumps, to counteract the toxic effects of trichothecenes. [] Further research is needed to elucidate specific resistance mechanisms associated with scirpentriol.
Q15: What are the known toxic effects of scirpentriol in animals and humans?
A17: Scirpentriol, like other trichothecenes, exhibits a range of toxic effects, primarily targeting rapidly dividing cells in the gastrointestinal tract, immune system, and skin. [, , , ] Observed effects in poultry include mouth lesions, abnormal feathering, growth inhibition, and immune suppression. [, , ]
Q16: Are there any long-term health effects associated with chronic scirpentriol exposure?
A18: While the research primarily focuses on acute toxicity, chronic exposure to low levels of scirpentriol and other trichothecenes raises concerns about potential long-term health effects, including immune dysfunction and an increased risk of certain cancers. [] Further research is needed to fully understand the long-term consequences of chronic exposure.
Q17: When was scirpentriol first isolated and characterized?
A27: Scirpentriol was first isolated and characterized in the 1960s from cultures of Fusarium equiseti. [] Since then, numerous studies have investigated its occurrence, biosynthesis, toxicological profile, and analytical detection methods.
Q18: How do different scientific disciplines collaborate in scirpentriol research?
A28: Scirpentriol research involves collaboration between various disciplines, including mycology, toxicology, analytical chemistry, food science, and veterinary medicine. This interdisciplinary approach is crucial for understanding the complex interplay between scirpentriol-producing fungi, contaminated food and feed, and the health of animals and humans. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


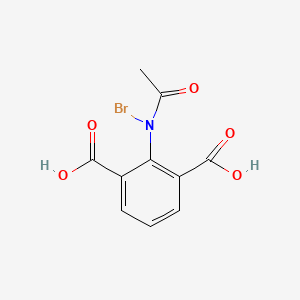
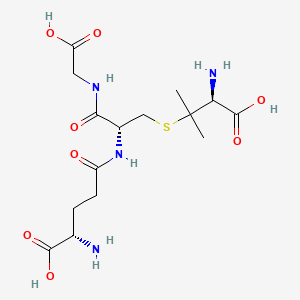
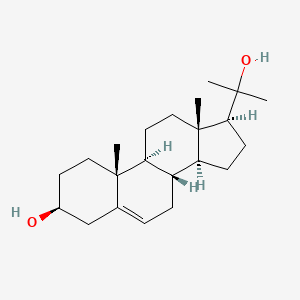

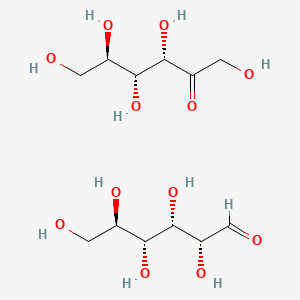
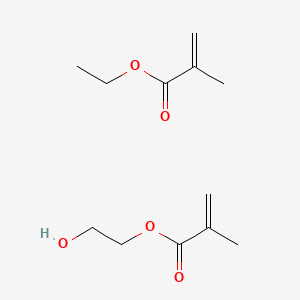

![2-(1,2-Benzoxazol-3-yl)-3-[2-(2-piperidin-1-ylethoxy)phenyl]prop-2-enenitrile](/img/structure/B1226711.png)

![1-[(2-Ethyl-4-hydroxy-4-methyl-1-oxopentyl)amino]-3-phenylthiourea](/img/structure/B1226714.png)
![N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]cyclohexanecarboxamide](/img/structure/B1226715.png)
![N-cyclopentyl-2-[[2-[5-(4-fluorophenyl)-2-tetrazolyl]-1-oxoethyl]-(2-furanylmethyl)amino]hexanamide](/img/structure/B1226716.png)

![(8R,10S)-8-acetyl-10-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one](/img/structure/B1226721.png)
